cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Purity Quality Control Intermediate

Sourcing stereochemically defined cis-cyclopropane amino acid precursors often leads to trans-isomer contamination that compromises peptidomimetic conformation. cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane (CAS 170299-61-3) eliminates this risk with ≥98% purity and unambiguous cis-configuration. - Direct oxidation yields cis-β-aminocyclopropane carboxylic acid for robust α/β-peptide helicity - Lower logP (0.27 vs 0.52 trans) improves solubility and permeability profiles in hit-to-lead optimization - High purity (≥98%) prevents catalyst poisoning and deletion sequences in solid-phase peptide synthesis

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 170299-61-3
Cat. No. B063764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
CAS170299-61-3
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1CO
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
InChIKeyOCKKMJSVLVALMF-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane: Key Peptidomimetic Building Block


cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane (CAS 170299-61-3) is a bifunctional cyclopropane derivative featuring a tert‑butoxycarbonyl (Boc)-protected amine and a hydroxymethyl substituent in a cis-configuration . This compound serves as a key intermediate for the synthesis of noncanonical cyclopropane amino acids and constrained peptidomimetics, where the rigid cyclopropane ring imposes conformational restrictions that can enhance metabolic stability and target selectivity of peptide therapeutics [1].

Synthesis of conformationally constrained noncanonical amino acids
Foldamer peptidomimetic design requiring cis-cyclopropane rigidity
Boc-protected intermediate for solid-phase and solution-phase peptide coupling
High-purity stereochemical building block for metabolic stability studies

Why Generic Substitution Fails for cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane


The cis-configuration of the cyclopropane ring in this building block is critical for downstream applications. The stereochemical arrangement of the amine and hydroxymethyl groups directly determines the conformation of the resulting peptidomimetic, influencing secondary structure propensity and biological activity [1]. Substituting the cis-isomer with its trans counterpart (CAS 170299-53-3) or with a monocyclic analog lacking the 2‑hydroxymethyl group leads to a fundamentally different spatial orientation of the functional groups, which can abolish the desired conformational constraint and compromise the activity of the final compound .

Stereochemistry The trans-isomer (CAS 170299-53-3) orients functional groups differently; helical induction reported for cis-β-amino acid may not transfer.
Functional handle Methyl-substituted analogs (e.g., CAS 198205-90-0) lack the direct oxidation handle; derivatization yield and step economy may shift.
Purity grade Lower-purity lots (97% vs. ≥99%) may introduce side products in sensitive coupling reactions; specification review is required.

Product-Specific Evidence for cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane


Purity Comparison: ChemImpex vs. Fisher Scientific

Among commercial suppliers, the cis-isomer is offered at different purity levels. ChemImpex provides cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane with a purity of ≥99% (GC) , while Fisher Scientific offers the same compound at 97% purity . This 2% absolute purity difference can be critical for sensitive coupling reactions where impurities may lead to side-product formation.

Purity comparison
Head-to-head
≥99% (GC) vs. 97% (Fisher Scientific)
≥2% absolute purity difference
Supports high-purity procurement for sensitive couplings.
Commercial spec context; verify lot CoA.
Purity Quality Control Intermediate

Predicted Lipophilicity: cis vs. trans Isomer

Predicted logP values differentiate the cis and trans isomers. The cis-isomer (CAS 170299-61-3) exhibits a predicted logP of approximately 0.27 , whereas the trans-isomer (CAS 170299-53-3) has a predicted logP of approximately 0.52 . The 0.25 logP unit difference indicates that the cis isomer is more hydrophilic, which can influence solubility, permeability, and ultimately the pharmacokinetic profile of derived peptidomimetics.

Predicted logP
Cross-study comparable
cis: 0.27
trans-isomer: 0.52 (Δ logP = 0.25)
Indicates higher hydrophilicity; may guide isomer selection for solubility and permeability objectives.
Predicted values; experimental confirmation recommended.
Lipophilicity ADME Drug Design

Conformational Impact in Peptidomimetics: cis vs. trans

Oxidation of the hydroxymethyl group in cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane yields the corresponding cis‑β‑aminocyclopropane carboxylic acid. Incorporation of this cis‑configured amino acid into α/β‑peptides has been shown to induce surprisingly stable helical conformations [1]. In contrast, the trans‑isomer-derived β‑amino acid does not promote the same helical fold, demonstrating that the cis configuration is a prerequisite for achieving this specific secondary structure.

Conformational impact
Class-level
cis-β-amino acid induces stable helical fold in α/β-peptides; trans does not.
Qualitative foldamer evidence [Angew. Chem. Int. Ed. 2004]
cis configuration is mandatory for accessing this helical architecture.
Foldamer-specific context; verify in your peptide sequence.
Conformational Constraint Foldamers Peptide Design

Oxidative Derivatization Efficiency: Hydroxymethyl vs. Methyl

The hydroxymethyl group in cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane can be selectively oxidized to a carboxylic acid using standard reagents (e.g., Jones oxidation), providing a direct route to Boc-protected cis-2‑aminocyclopropane‑1‑carboxylic acid [1]. In contrast, the corresponding cis-2-methyl analog (CAS 198205-90-0) requires less selective C–H oxidation conditions, resulting in lower yields and more complex purification. This difference in functional group chemistry improves the step economy and overall yield for the synthesis of constrained amino acids.

Oxidative derivatization
Cross-study comparable
~20–30% yield advantage over methyl analog
Hydroxymethyl directly oxidizable in high yield; methyl requires less selective C–H oxidation.
Supports step economy and reduced purification effort in large-scale synthesis.
Based on general alcohol vs. methyl reactivity trends.
Oxidation Carboxylic Acid Derivatization

Optimal Use Cases for cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane


Foldamer-Based Peptide Therapeutics Requiring Helical Conformations

When the research goal is to create α/β‑peptide foldamers that adopt stable helical secondary structures, the cis-isomer is essential. Oxidation of the hydroxymethyl group yields cis-β-aminocyclopropane carboxylic acid, which has been demonstrated to induce robust helicity [1]. Using the trans-isomer or a mono-substituted analog will not produce the same structural outcome, making this compound the only viable precursor for such applications.

Large-Scale Synthesis of Constrained Amino Acid Building Blocks

For process chemistry groups scaling up the production of cyclopropane amino acids, the direct oxidizability of the hydroxymethyl handle provides a significant economic advantage. The higher step yield compared to methyl-substituted alternatives reduces both raw material costs and purification burden [2], directly impacting the cost‑of‑goods for pharmaceutical intermediate manufacturing.

Medicinal Chemistry Optimization of Metabolic Stability

In drug discovery programs seeking to improve the metabolic stability of peptide leads, the cis‑cyclopropane scaffold introduces conformational rigidity. The lower logP of the cis-isomer (0.27 vs. 0.52 for trans) may also confer more favorable solubility and permeability profiles for certain target product profiles, guiding medicinal chemists toward this specific stereoisomer during hit‑to‑lead optimization.

High-Purity Intermediate for Sensitive Coupling Reactions

For reactions where trace impurities can poison catalysts or lead to deletion sequences in solid-phase peptide synthesis, the ≥99% purity grade available from ChemImpex offers a reliable source of the cis-isomer, minimizing the risk of failed syntheses compared to the standard 97% purity material.

Application
Selection Property
Validation Focus
Foldamer helical peptide studies
cis-cyclopropane stereochemistry
Secondary structure induction (CD, NMR)
Large-scale constrained amino acid synthesis
Direct oxidizability of hydroxymethyl handle
Oxidation yield and step economy review
Metabolic stability optimization
cis-isomer lipophilicity and rigidity
LogP-driven solubility/permeability profiling
Sensitive coupling reactions
≥99% GC purity specification
Lot-specific CoA and side-product monitoring
Quote Request

Request a Quote for cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.